

The Role of GSK467 in Regulating Cancer Cell Signaling Pathways: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK467 is a potent and selective, cell-permeable inhibitor of Lysine-Specific Demethylase 5B (KDM5B), also known as JARID1B or PLU1. KDM5B is a histone demethylase that plays a critical role in tumorigenesis and cancer progression by removing activating methylation marks (H3K4me2/3) from the promoter regions of tumor suppressor genes. Overexpression of KDM5B has been observed in numerous cancers, correlating with poor prognosis and drug resistance. **GSK467**, by inhibiting the enzymatic activity of KDM5B, leads to the re-expression of tumor suppressor genes and subsequent downstream effects on critical cancer cell signaling pathways. This technical guide provides an in-depth overview of the role of **GSK467** in regulating these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to GSK467 and its Target, KDM5B

GSK467 is a small molecule inhibitor that targets the 2-oxoglutarate (2-OG) binding pocket of KDM5B, effectively blocking its demethylase activity. It exhibits a high degree of selectivity for KDM5B with a reported Ki of 10 nM and an IC50 of 26 nM[1]. This selectivity profile, with 180-fold greater potency against KDM5B than KDM4C and no significant activity against other Jumonji family members, makes **GSK467** a valuable tool for studying the specific functions of KDM5B in cancer biology[1].



KDM5B is a member of the JARID1 family of histone demethylases, which are Fe(II) and α -ketoglutarate-dependent enzymes[2]. By removing trimethylation and dimethylation from lysine 4 of histone H3 (H3K4me3 and H3K4me2), KDM5B acts as a transcriptional repressor[2]. These histone marks are generally associated with active gene transcription. The overexpression of KDM5B has been documented in a wide range of malignancies, including breast, lung, liver, and prostate cancer[2].

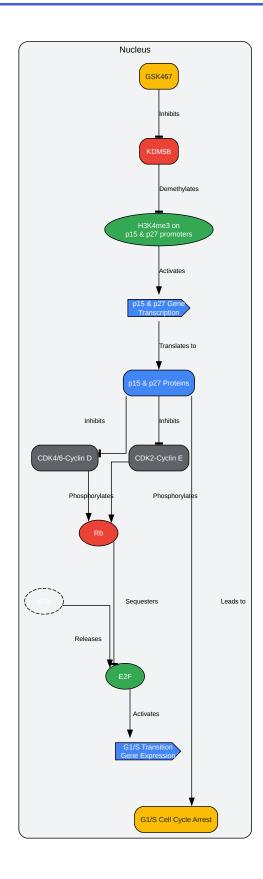
Core Signaling Pathways Regulated by GSK467

The inhibition of KDM5B by **GSK467** triggers a cascade of events within cancer cells, primarily through the reactivation of tumor suppressor gene expression. This leads to the modulation of several key signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.

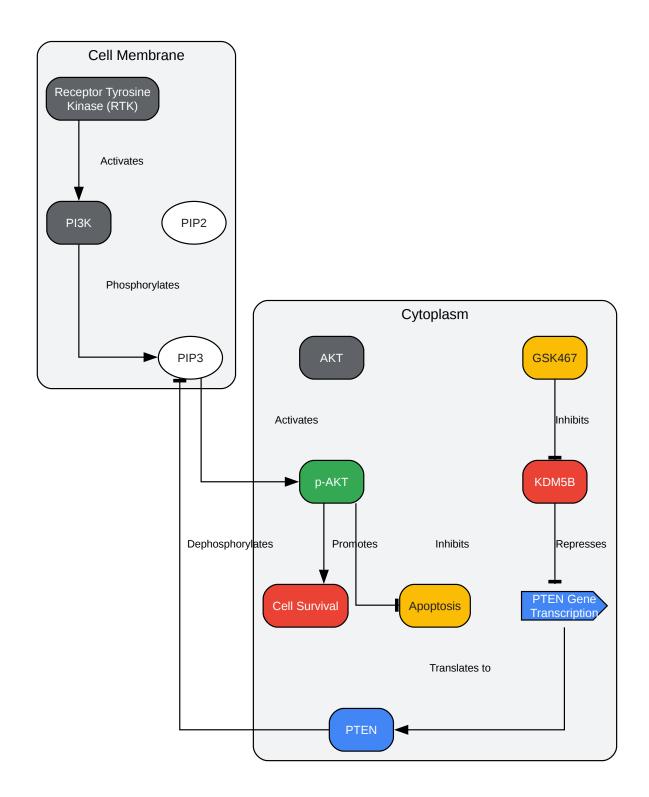
The E2F/RB Pathway: G1/S Cell Cycle Arrest

The Retinoblastoma (RB) protein, in its hypophosphorylated state, binds to the E2F family of transcription factors, thereby inhibiting the expression of genes required for the G1 to S phase transition of the cell cycle. KDM5B has been shown to suppress the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p15 and p27[3]. By inhibiting KDM5B, **GSK467** treatment leads to an increase in H3K4me3 at the promoter regions of the CDKN2B (p15) and CDKN1B (p27) genes, resulting in their re-expression. The subsequent increase in p15 and p27 protein levels inhibits the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes, respectively. This prevents the hyperphosphorylation of RB, maintaining it in its active, E2F-bound state and ultimately leading to a G1/S cell cycle arrest and inhibition of proliferation.

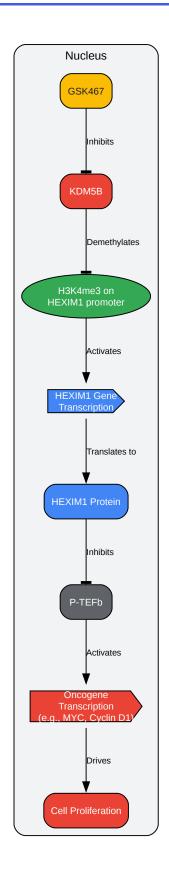


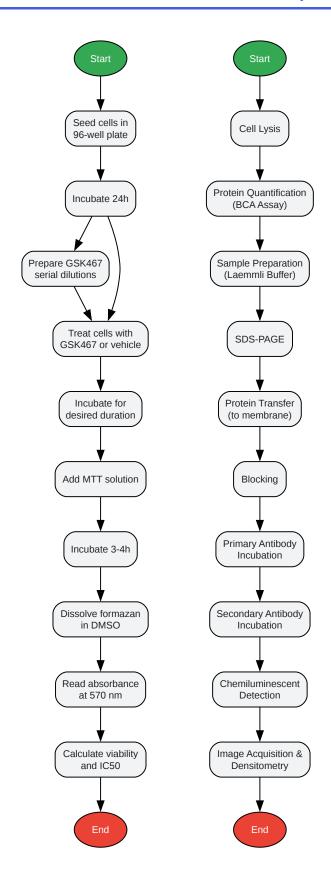




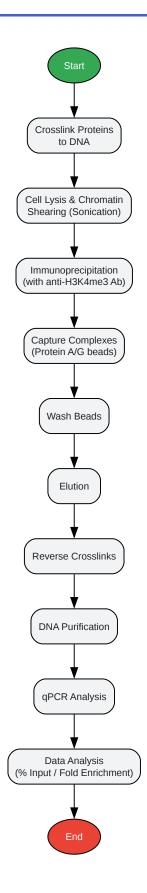












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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depletion of histone demethylase KDM5B inhibits cell proliferation of hepatocellular carcinoma by regulation of cell cycle checkpoint proteins p15 and p27 PubMed [pubmed.ncbi.nlm.nih.gov]
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